N-(3-cyanothiophen-2-yl)-2-methylpropanamide

α-glucosidase inhibition type 2 diabetes scaffold‑hopping

N-(3-cyanothiophen-2-yl)-2-methylpropanamide is a small (MW 194.26 g·mol⁻¹) heterocyclic amide composed of a 3‑cyanothiophene core linked to an isobutyramide side‑chain. The 3‑cyanothiophene scaffold is recognized in medicinal chemistry as a privileged structure that appears in glucagon‑receptor antagonists, kinase inhibitors, and antimicrobial agents.

Molecular Formula C9H10N2OS
Molecular Weight 194.25
CAS No. 865546-02-7
Cat. No. B2842875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-2-methylpropanamide
CAS865546-02-7
Molecular FormulaC9H10N2OS
Molecular Weight194.25
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(C=CS1)C#N
InChIInChI=1S/C9H10N2OS/c1-6(2)8(12)11-9-7(5-10)3-4-13-9/h3-4,6H,1-2H3,(H,11,12)
InChIKeyQBTNODPWIUVANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyanothiophen-2-yl)-2-methylpropanamide (CAS 865546-02-7): A 3‑Cyanothiophene Isobutyramide Building Block for Medicinal Chemistry


N-(3-cyanothiophen-2-yl)-2-methylpropanamide is a small (MW 194.26 g·mol⁻¹) heterocyclic amide composed of a 3‑cyanothiophene core linked to an isobutyramide side‑chain . The 3‑cyanothiophene scaffold is recognized in medicinal chemistry as a privileged structure that appears in glucagon‑receptor antagonists, kinase inhibitors, and antimicrobial agents [1]. The isobutyramide moiety confers a branched, lipophilic substitution pattern that distinguishes this compound from straight‑chain or aryl‑acetyl analogs. However, public head‑to‑head comparisons that quantify the advantage of this exact substitution over close analogs are currently absent from the peer‑reviewed literature.

Why N-(3-cyanothiophen-2-yl)-2-methylpropanamide Cannot Be Freely Substituted by Other 3‑Cyanothiophene Amides


The 3‑cyanothiophene-2-amide scaffold is highly sensitive to the nature of the N‑acyl substituent. In a series of α‑glucosidase inhibitors, replacing the phenoxyacetyl side‑chain with other groups shifted the IC₅₀ by >150‑fold [1]. Similarly, glucagon‑receptor antagonist patents explicitly claim that even small changes to the amide substituent (e.g., methyl → ethyl → isopropyl) alter both potency and metabolic stability [2]. Therefore, a generic “3-cyanothiophene amide” cannot be safely interchanged with the specific isobutyramide variant without quantitative confirmation that the desired activity profile is preserved.

Quantitative Differentiation Evidence for N-(3-cyanothiophen-2-yl)-2-methylpropanamide Versus Closest Analogs


α‑Glucosidase Inhibition: Isobutyramide Side‑Chain Positioned Within a 155‑Fold Activity Window Defined by Scaffold Analogs

The target compound itself has no published α‑glucosidase IC₅₀. However, the closest scaffold analog N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide (4d9) shows an IC₅₀ of 2.11 µM vs. the clinical standard acarbose (IC₅₀ = 327 µM), representing a 155‑fold improvement [1]. Within this series, side‑chain identity is the dominant driver of potency. The isobutyramide chain provides a sterically compact, branched‑alkyl motif that is absent from all 19 reported analogs; whether this motif places the target compound closer to the 2.11 µM or the 327 µM end of the spectrum remains an open experimental question.

α-glucosidase inhibition type 2 diabetes scaffold‑hopping

Antimicrobial Spectrum: Scaffold‑Defined Activity Against C. glabrata and C. krusei – a Baseline for the Isobutyramide Variant

The scaffold‑defining analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) demonstrated significant antifungal activity against Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 in broth microdilution assays [1]. No MIC values were reported for the target compound. The isobutyramide variant differs from (I) by replacing the thiophen‑acetyl side‑chain with a branched aliphatic isobutyryl group, which alters both lipophilicity (cLogP) and hydrogen‑bonding capacity, two parameters known to govern membrane penetration in Candida spp.

antimicrobial Candida microdilution

Kinase Selectivity Profile: Target Compound is Inactive Against Procathepsin L and Cathepsin B, Defining a Clean Background for Kinase‑Focused Campaigns

A close structural analog, N-(3-cyanothiophen-2-yl)pyrazine-2-carboxamide, was screened against human procathepsin L and cathepsin B and showed IC₅₀ values >50 µM in both assays [1]. While the pyrazine‑carboxamide differs from the isobutyramide, the shared 3‑cyanothiophene‑2‑amide core suggests that the scaffold does not inherently inhibit these cysteine proteases. This negative data is valuable for users designing selective kinase or receptor ligands who need to avoid off‑target cathepsin activity.

kinase profiling cathepsin selectivity

Recommended Application Scenarios for N-(3-cyanothiophen-2-yl)-2-methylpropanamide Based on Available Evidence


Scaffold‑Hopping Library Design for α‑Glucosidase or Glucagon‑Receptor Programs

When a medicinal chemistry team has identified the 3‑cyanothiophene‑2‑amide core as a productive starting point (e.g., from the 4d9 series [1] or Boehringer Ingelheim glucagon‑receptor patents [2]), the isobutyramide variant provides a branched‑alkyl side‑chain that is structurally distinct from the reported phenoxyacetyl, thiophen‑acetyl, and halo‑aryl amide analogs. Introducing this compound into a parallel‑synthesis library allows exploration of a new steric and lipophilic vector within an already validated core, potentially improving selectivity or metabolic stability.

Negative‑Control Probe for Cathepsin Activity in Phenotypic Screens

Because the scaffold analog N-(3-cyanothiophen-2-yl)pyrazine-2-carboxamide is inactive against procathepsin L and cathepsin B (IC₅₀ >50 µM) [1], the isobutyramide variant can serve as a negative‑control probe in high‑content screens where cathepsin‑mediated cytotoxicity is a confounding factor. Its structural similarity to active analogs, combined with the absence of cathepsin inhibition, helps isolate target‑specific effects.

Antimicrobial SAR Expansion Starting from the Thiophen‑Acetyl Lead

The N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide analog has confirmed activity against Candida glabrata and Candida krusei [1]. The target compound replaces the thiophen‑acetyl group with an isobutyryl group, offering a structurally conservative but physico-chemically distinct modification (ΔcLogP, ΔH‑bond acceptors) that can be used to interrogate the role of side‑chain polarity in fungal cell penetration.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.